molecular formula C7H16N2O B13628023 (2R)-2-amino-N,3,3-trimethylbutanamide

(2R)-2-amino-N,3,3-trimethylbutanamide

Cat. No.: B13628023
M. Wt: 144.21 g/mol
InChI Key: BPKJNEIOHOEWLO-YFKPBYRVSA-N
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Description

(2R)-2-amino-N,3,3-trimethylbutanamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group and a trimethyl-substituted butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N,3,3-trimethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-2-methylpropanol and isobutyric acid.

    Amidation Reaction: The key step involves the amidation of 2-amino-2-methylpropanol with isobutyric acid under dehydrating conditions. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: The amidation reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to achieve high purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-substituted amides or other derivatives.

Scientific Research Applications

(2R)-2-amino-N,3,3-trimethylbutanamide has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N,3,3-trimethylbutanamide: The enantiomer of (2R)-2-amino-N,3,3-trimethylbutanamide with different stereochemistry.

    N,N-dimethyl-2-amino-2-methylpropanamide: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-2-amino-N,3,3-trimethylbutanamide

InChI

InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m0/s1

InChI Key

BPKJNEIOHOEWLO-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)[C@H](C(=O)NC)N

Canonical SMILES

CC(C)(C)C(C(=O)NC)N

Origin of Product

United States

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